molecular formula C15H24N2O B1589540 3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine CAS No. 73278-98-5

3-(3-(Piperidin-1-ylmethyl)phenoxy)propan-1-amine

Cat. No. B1589540
CAS RN: 73278-98-5
M. Wt: 248.36 g/mol
InChI Key: VQSXCZMVUMSITD-UHFFFAOYSA-N
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Patent
US05401739

Procedure details

To a solution of 16.3 g of the N-[3-[3-(piperidinomethyl)phenoxy]propyl]phthalimide in 150 ml of methanol was added 2.3 g of hydrazine monohydrate, and the mixture was heated at 70° C. for 4 hours. The mixture was cooled, then the solvent was distilled off, 30 ml of 6N hydrochloric acid was added to the residue, and the mixture was heated at 60° C. for 15 minutes. The resulting mixture was cooled, the insolubles were then filtered off, the solution was made alkaline with potassium hydroxide and subjected to extraction with a mixture of ethyl acetate and diethyl ether (1:1), and the organic layer was dried over magnesium sulfate and thereafter distilled to remove the solvent, giving 8.3 g of pale yellow oily 3-[3-(1-piperidinomethyl)phenoxy]propylamine (yield 78% ).
Name
N-[3-[3-(piperidinomethyl)phenoxy]propyl]phthalimide
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:26]=[CH:27][CH:28]=2)[O:11][CH2:12][CH2:13][CH2:14][N:15]2C(=O)C3=CC=CC=C3C2=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O.NN>CO>[N:1]1([CH2:7][C:8]2[CH:9]=[C:10]([CH:26]=[CH:27][CH:28]=2)[O:11][CH2:12][CH2:13][CH2:14][NH2:15])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
N-[3-[3-(piperidinomethyl)phenoxy]propyl]phthalimide
Quantity
16.3 g
Type
reactant
Smiles
N1(CCCCC1)CC=1C=C(OCCCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC1
Name
Quantity
2.3 g
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
30 ml of 6N hydrochloric acid was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 60° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was cooled
FILTRATION
Type
FILTRATION
Details
the insolubles were then filtered off
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with a mixture of ethyl acetate and diethyl ether (1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CC=1C=C(OCCCN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.